
Chelator 1a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chelator 1a is an intracellular chelator that acts by disrupting iron homeostasis in bacteria.
Aplicaciones Científicas De Investigación
Metal Ion Buffering in Biological Experiments
Chelators, including Chelator 1a, are commonly used to buffer metal ions in biological experiments. A study by Patton, Thompson, and Epel (2004) highlights the importance of understanding the correct use of these chelators and the selection of the best metal buffer for different experimental conditions (Patton, Thompson, & Epel, 2004).
Nuclear Medicine Imaging
Chelators are essential in nuclear medicine imaging to direct radiometals to target areas. Sneddon and Cornelissen (2021) note that the field requires new chelators as the range of radiometals expands, which Chelator 1a could potentially fulfill (Sneddon & Cornelissen, 2021).
Improvement of Composite Materials
In the field of materials science, Li and Pickering (2008) investigated the use of chelator treatment to improve the interfacial bonding in hemp fibre composites. This suggests potential applications for Chelator 1a in enhancing material properties (Li & Pickering, 2008).
Biochemistry and Cell Biology
Chelators are used in studying intracellular iron pools, as shown by Glickstein et al. (2005), who explored the ability of chelators to access and scavenge intracellular iron, a possible area for Chelator 1a application (Glickstein, El, Shvartsman, & Cabantchik, 2005).
Development of Bioadsorbents for Environmental Remediation
Iverson, Georgiou, Ataai, and Koepsel (2001) focused on the development of selective polypeptide metal chelators for environmental remediation, a promising area for the application of Chelator 1a (Iverson, Georgiou, Ataai, & Koepsel, 2001).
Alzheimer's Therapy
In the context of Alzheimer's disease, Zheng, Youdim, and Fridkin (2010) discussed the use of chelators targeting acetylcholinesterase and monoamine oxidase, indicating a potential therapeutic application for Chelator 1a (Zheng, Youdim, & Fridkin, 2010).
Propiedades
Número CAS |
387832-36-2 |
|---|---|
Nombre del producto |
Chelator 1a |
Fórmula molecular |
C16H12BrN3OS |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
5'-bromo-1'-methyl-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H12BrN3OS/c1-20-13-8-7-11(17)9-12(13)16(15(20)21)19-18-14(22-16)10-5-3-2-4-6-10/h2-9,19H,1H3 |
Clave InChI |
GEXAYXAKZPOPPW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)NN=C(S3)C4=CC=CC=C4 |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)NN=C(S3)C4=CC=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Chelator 1a; Chelator-1a; Chelator1a; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



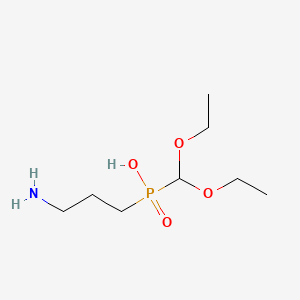

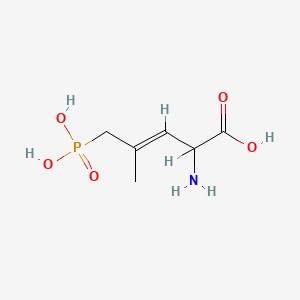
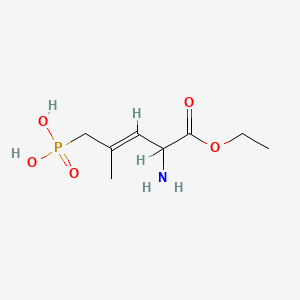
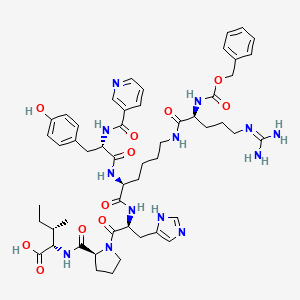
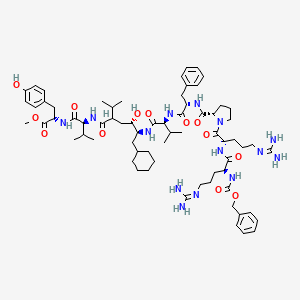

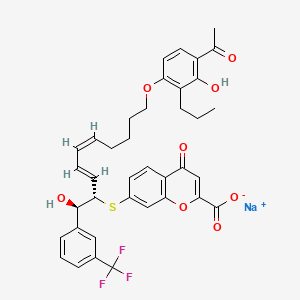
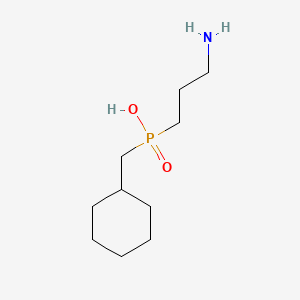
![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)

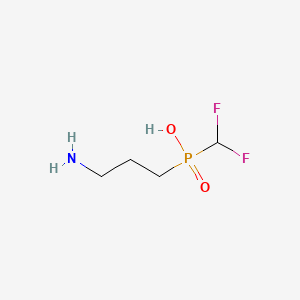

![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)